molecular formula C15H29N3O3 B2525846 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1354024-79-5

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B2525846
CAS No.: 1354024-79-5
M. Wt: 299.415
InChI Key: IXXNWUBFEFXWLT-KIYNQFGBSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an amino acid derivative, and a carbamate group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of “[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is currently unknown. The compound is a derivative of indole , a significant heterocyclic system in natural products and drugs, which plays a main role in cell biology . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Based on its structural similarity to other indole derivatives , it can be hypothesized that it may interact with its targets through similar mechanisms. For instance, it may bind to its targets, leading to changes in their conformation or activity .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, this compound may potentially affect multiple biochemical pathways.

Pharmacokinetics

The tert-butyl carbamate group in the compound is known to be susceptible to hydrolysis, releasing the tert-butyl cation . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “this compound”. For instance, the stability of the tert-butyl carbamate group could be affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino acid derivative: This step involves coupling reactions, often using reagents like carbodiimides to facilitate the formation of peptide bonds.

    Formation of the carbamate group: This is typically done by reacting the amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar structural features.

    tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.

Uniqueness

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester is unique due to its combination of a piperidine ring, an amino acid derivative, and a carbamate group

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXNWUBFEFXWLT-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354024-79-5
Record name tert-butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl}carbamate
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